
3-Methylbutyl-triphenylphosphonium bromide
Descripción general
Descripción
3-Methylbutyl-triphenylphosphonium bromide is a useful research compound. Its molecular formula is C23H26BrP and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Compounds : A study by Mangeney et al. (1979) discusses the use of triphenylphosphonium bromide derivatives, including 3-methylbutylidenetriphenylphosphorane, in the synthesis of antitumor compounds related to vinblastine-type alkaloids (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Corrosion Inhibitors : Xia Ming (2003) conducted QSAR research on organophosphorus corrosion inhibitors, including Methyl triphenylphosphonium bromide, revealing a correlation between quantum calculation values and corrosion current (Xia Ming, 2003).
Thermal Decomposition Studies : Castañeda et al. (2008) explored the thermal decomposition of triphenylphosphonium alkyl ester bromides and chlorides, including various derivatives, in molten states at high temperatures (Castañeda, Aliaga, Acuña, Silva, & Bunton, 2008).
Chemical Synthesis and Crystal Structure : Research by Hübner et al. (1997) on the synthesis and crystal structure of (Benzyl)triphenylphosphonium Bromides provides insights into the structural aspects of similar triphenylphosphonium compounds (Hübner, Wulff-molder, Vogt, & Meisel, 1997).
Pharmacology : A study by McAllister et al. (1980) investigated the effects of phosphonium compounds, including Hexyltriphenylphosphonium bromide, on Schistosoma mansoni, revealing significant anticholinergic effects (McAllister, Dotson, Grim, & Hillman, 1980).
Polymer Chemistry : Hassanein et al. (1989) developed a method using polymer-bound triphenylphosphonium perbromide for the bromination of organic compounds, highlighting the utility of these compounds in polymer chemistry applications (Hassanein, Akelah, Selim, & El Hamshary, 1989).
Mitochondria-Targeted Drug Delivery : Biswas et al. (2012) developed a mitochondria-targeted poly(amidoamine) dendrimer by conjugating triphenylphosphonium to target drugs to the mitochondria, showing its potential in targeted drug delivery systems (Biswas, Dodwadkar, Piroyan, & Torchilin, 2012).
Propiedades
IUPAC Name |
bromo-(3-methylbutyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNDRMIPRZHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B8089684.png)
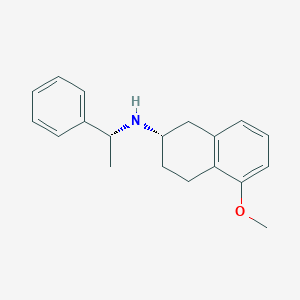


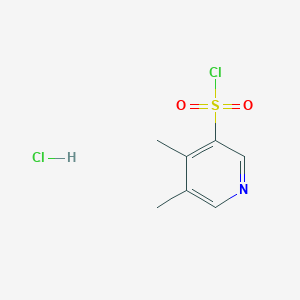
![5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B8089716.png)
![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)
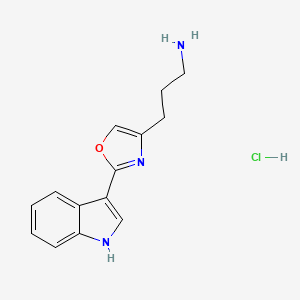

![(10S,11S)-11-tert-butyl-10-[(12S,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-11-phosphapentacyclo[11.6.2.26,9.02,7.016,20]tricosa-1(19),2,4,6,8,13(21),14,16(20),17,22-decaene](/img/structure/B8089742.png)
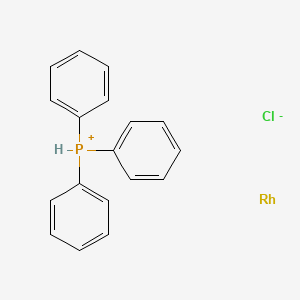
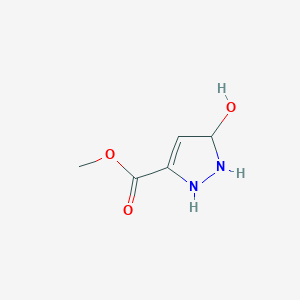
![potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate](/img/structure/B8089767.png)
